1-Fluoro-3-azabicyclo[3.2.0]heptane
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Overview
Description
1-Fluoro-3-azabicyclo[320]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-3-azabicyclo[3.2.0]heptane can be synthesized through a [3+2] cycloaddition reaction. This involves the reaction of cyclobut-1-ene carboxylic acid ester with an in situ generated azomethine ylide . The reaction is typically carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the [3+2] cycloaddition reaction suggests that it could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrogen atom within the bicyclic structure can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different nitrogen-containing compounds.
Scientific Research Applications
1-Fluoro-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique bicyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies investigating the effects of fluorine and nitrogen substitution on biological activity.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The fluorine atom can enhance the compound’s binding affinity to its target, while the nitrogen atom can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound is structurally similar but lacks the fluorine atom.
1-Fluoro-3-azabicyclo[3.1.1]heptane: This compound is another fluorinated derivative with a different bicyclic structure.
Uniqueness
1-Fluoro-3-azabicyclo[320]heptane is unique due to its specific bicyclic structure and the presence of both fluorine and nitrogen atoms
Properties
Molecular Formula |
C6H10FN |
---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
1-fluoro-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-1-5(6)3-8-4-6/h5,8H,1-4H2 |
InChI Key |
MUTADNJOTHJWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CNC2)F |
Origin of Product |
United States |
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